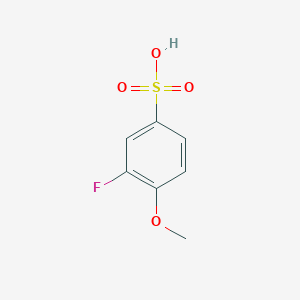

3-Fluoro-4-methoxybenzenesulfonic acid

Description

Properties

IUPAC Name |

3-fluoro-4-methoxybenzenesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO4S/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4H,1H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDRGMXLZNODEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-methoxybenzenesulfonic acid typically involves the sulfonation of 3-Fluoro-4-methoxyaniline or 3-Fluoro-4-methoxybenzene. The sulfonation process can be carried out using sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group onto the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This approach can enhance yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The fluorine atom on the benzene ring can undergo nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the sulfonic acid group to sulfonates.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various boronic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Various substituted benzenes depending on the nucleophile used.

Oxidation Products: Aldehydes, ketones, or carboxylic acids.

Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

Chemistry: 3-Fluoro-4-methoxybenzenesulfonic acid is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: The compound can be used in the development of fluorescent probes for biological imaging and diagnostics due to its unique electronic properties.

Medicine: In medicinal chemistry, it serves as a building block for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

Industry: The compound is utilized in the production of specialty chemicals, dyes, and polymers, where its functional groups impart desired properties to the final products.

Mechanism of Action

The mechanism by which 3-Fluoro-4-methoxybenzenesulfonic acid exerts its effects depends on its application. In chemical reactions, the sulfonic acid group acts as an electron-withdrawing group, influencing the reactivity of the benzene ring. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, electrostatic interactions, or covalent bonding, thereby modulating their activity.

Comparison with Similar Compounds

Key Research Findings

- Patent Insights : 3-Fluoro-2-methyl-4-(methylsulfonyl)benzoic acid () is cited in Bayer CropScience patents for herbicide development, highlighting its agrochemical relevance .

- Drug Design : Sulfonamide derivatives () show promise in targeting enzymes like carbonic anhydrase, where the -SO₂NH₂ group mimics natural substrates .

- Contradictions : While sulfonic acids generally exhibit high solubility, perfluorinated analogs () may show reduced solubility due to hydrophobic fluorinated chains .

Q & A

Q. What are the key synthetic pathways for 3-Fluoro-4-methoxybenzenesulfonic acid, and how can purity be optimized?

Synthesis typically involves sequential functionalization of a benzene ring. A common approach includes:

- Sulfonation : Introduce the sulfonic acid group using concentrated sulfuric acid or chlorosulfonic acid under controlled temperatures (0–5°C) to prevent over-sulfonation .

- Fluorination and Methoxylation : Electrophilic substitution (e.g., using F₂ gas or fluorinating agents like DAST) and methoxy group introduction via Ullmann or nucleophilic aromatic substitution .

- Purification : Recrystallization from ethanol/water mixtures or chromatography (HPLC) improves purity. Monitor by NMR (¹H/¹³C) and LC-MS for structural confirmation .

Q. What are the critical storage conditions to ensure compound stability?

Store in airtight, light-resistant containers at 2–8°C. Avoid moisture and incompatible materials (strong acids/bases, oxidizing agents), as sulfonic acids are hygroscopic and prone to decomposition under extreme pH . Stability testing via accelerated degradation studies (40°C/75% RH for 4 weeks) is recommended for long-term storage protocols .

Q. Which analytical techniques are most effective for characterizing this compound?

- Structural Confirmation : ¹⁹F NMR (to verify fluorine position) and FT-IR (S=O stretching at ~1050 cm⁻¹) .

- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

- Mass Analysis : High-resolution ESI-MS for molecular ion verification (e.g., [M-H]⁻ at m/z 234.02) .

Advanced Research Questions

Q. How do substituent electronic effects influence the acid dissociation constant (pKa) of this compound?

The electron-withdrawing fluorine decreases pKa (enhancing acidity), while the methoxy group’s electron-donating resonance effect partially counteracts this. Experimental determination via potentiometric titration (in 0.1 M KCl) and computational modeling (DFT with solvent corrections) are essential to quantify these effects .

Q. What strategies resolve contradictions in reported reactivity data for sulfonic acid derivatives in cross-coupling reactions?

Discrepancies often arise from varying catalysts (Pd vs. Cu), solvents (DMSO vs. DMF), or trace moisture. Systematic studies using design of experiments (DoE) can isolate critical factors. For example, Pd(PPh₃)₄ in dry THF at 80°C improves coupling efficiency with aryl boronic acids . Compare results with control reactions to identify side products (e.g., desulfonation) .

Q. How can the compound’s potential as a enzyme inhibitor be evaluated in medicinal chemistry research?

- Target Selection : Prioritize enzymes with sulfonate-binding pockets (e.g., tyrosine phosphatases, carbonic anhydrases).

- Assay Design : Use fluorescence-based inhibition assays (e.g., competitive binding with fluorogenic substrates) and surface plasmon resonance (SPR) for kinetic analysis (Kd, IC₅₀) .

- SAR Studies : Synthesize analogs (e.g., replacing methoxy with ethoxy) to map structure-activity relationships .

Q. What computational methods predict the compound’s behavior in aqueous vs. nonpolar environments?

Molecular dynamics (MD) simulations with explicit solvent models (TIP3P for water, chloroform for nonpolar) and COSMO-RS calculations predict solubility and aggregation tendencies. Validate with experimental partition coefficients (logP) via shake-flask/HPLC methods .

Methodological Considerations

Q. How to troubleshoot low yields in sulfonation reactions?

- Side Reactions : Over-sulfonation or ring oxidation can occur at high temperatures. Use excess H₂SO₄ at 0°C and monitor by TLC .

- Workup : Neutralize excess acid with NaHCO₃ and extract with ethyl acetate to isolate the product .

Q. What safety protocols are critical when handling this compound?

- PPE : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods during synthesis to avoid inhaling sulfonic acid aerosols .

- Spill Management : Absorb with inert material (vermiculite) and neutralize with sodium carbonate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.